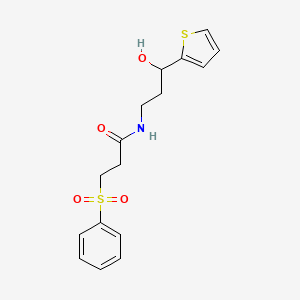

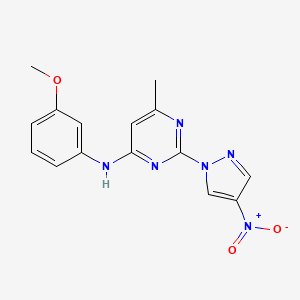

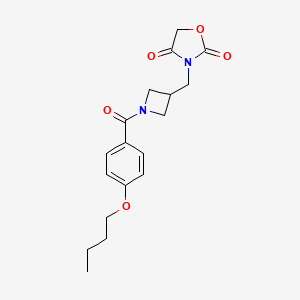

![molecular formula C15H17Cl2NO6 B2476959 Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate CAS No. 866152-99-0](/img/structure/B2476959.png)

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Industrial Applications

Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate, serves as a precursor in the multistage synthesis of quinoline derivatives with significant biological activities including antiviral, immunosuppressive, anticancer, and photoprotector properties. A rapid and convenient synthesis method at room temperature has been proposed, offering an effective alternative for industrial-scale production of these quinoline derivatives (Valle et al., 2018).

Crystallographic and Supramolecular Insights

Studies on crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate have provided insights into molecular conformations and the role of non-covalent interactions in supramolecular assembly formation. These structures exhibit strong intramolecular hydrogen bonding and vary in their intermolecular interactions based on chloro and nitro substitutions, significantly influencing molecular packing and the architecture of the assembled structures (Shaik et al., 2019).

Role in Anticancer Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate, another derivative, is recognized as a crucial intermediate in the synthesis of small molecule anticancer drugs. It features prominently in the structure of various kinase inhibitors that are instrumental in cancer treatment by acting on cellular signaling pathways, thereby impeding cancer cell growth and inducing apoptosis (Xiong et al., 2018).

Utility in Cyclocondensation Reactions

Malonates, including variants like diethyl malonate, are employed as reagents in cyclocondensation reactions with 1,3-dinucleophiles to yield six-membered heterocycles. The exploration of malonates as cyclocondensation agents has expanded their utility in synthetic chemistry (Stadlbauer et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, Diethyl (2,4-dichlorophenyl)malonate, indicates that it may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO6/c1-3-23-14(19)13(15(20)24-4-2)11(8-18(21)22)10-6-5-9(16)7-12(10)17/h5-7,11,13H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGGPPDGVSZCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

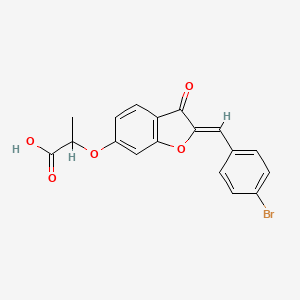

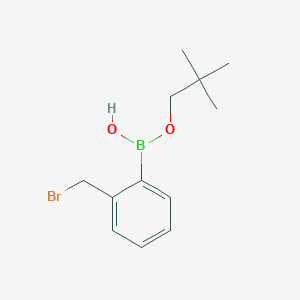

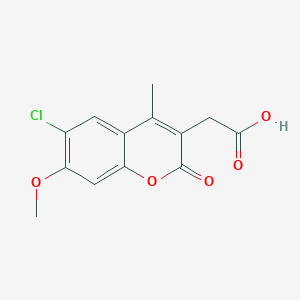

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

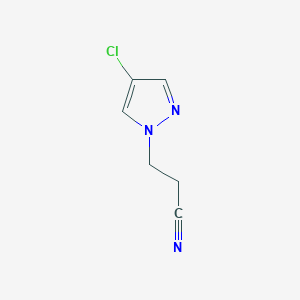

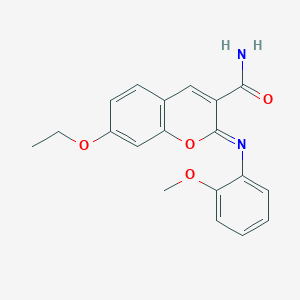

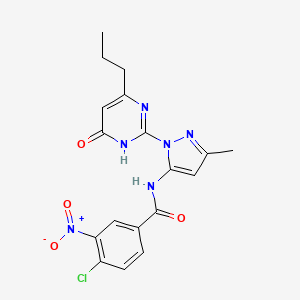

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

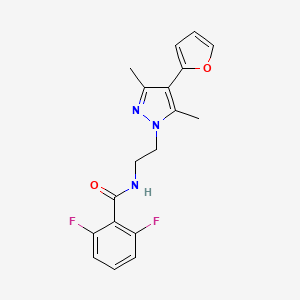

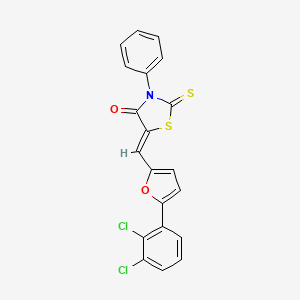

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)